![molecular formula C24H28N2O3 B7506313 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ER-464195-01 and has a molecular formula of C27H33N2O3.
Mécanisme D'action
The mechanism of action of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one involves the binding of the compound to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. The activation of the sigma-1 receptor by 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one leads to the modulation of these processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one have been studied in several research articles. This compound has been shown to modulate calcium signaling, which can affect various cellular processes, including neurotransmitter release and gene expression. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which can have therapeutic implications in several diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one in lab experiments include its high affinity for the sigma-1 receptor, which can allow for the modulation of various cellular processes. Additionally, this compound has been shown to have good pharmacokinetic properties, which can allow for its use in animal studies. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and require the use of organic solvents.
Orientations Futures
There are several future directions for the study of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one. One potential direction is the study of this compound's potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer. Additionally, the optimization of the synthesis method for this compound can allow for its use in larger-scale studies. The development of more potent and selective sigma-1 receptor agonists can also be a future direction for the study of this compound.
Méthodes De Synthèse
The synthesis of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one involves the reaction of 1-(2-ethoxyphenoxy)-4-(1H-indol-3-yl)piperidine with 2-bromo-1-phenylethanone in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis of this compound has been reported in several research articles, and the method has been optimized for better yields.
Applications De Recherche Scientifique
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes. Sigma-1 receptor agonists have been studied for their potential therapeutic applications in several diseases, including neurodegenerative disorders, pain, and cancer.
Propriétés
IUPAC Name |
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-28-22-9-5-6-10-23(22)29-16-13-24(27)26-14-11-18(12-15-26)20-17-25-21-8-4-3-7-19(20)21/h3-10,17-18,25H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKFNJUGBIKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


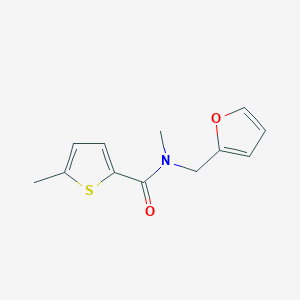
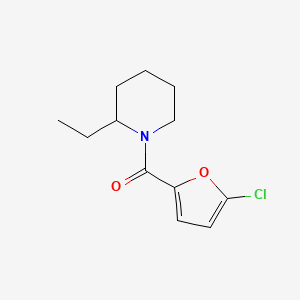
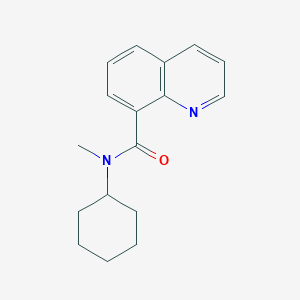
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)

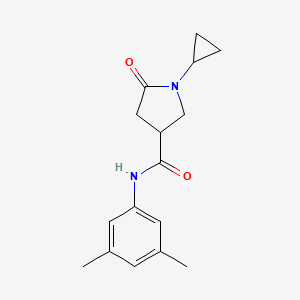
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
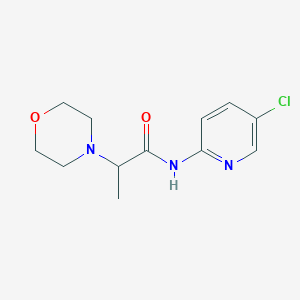
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)